(Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its structure features:
- A thiazolo[3,2-a]pyrimidine core fused with a pyrimidine ring, contributing to rigidity and π-conjugation.
- A (Z)-5-bromo-2-oxoindolin-3-ylidene substituent at position 2, introducing steric bulk and electronic effects via the bromine atom and ketone group.
- A methyl ester at position 6 and a phenyl group at position 5, modulating solubility and intermolecular interactions.
- A chiral C5 atom in the dihydrothiazole ring, inducing a puckered conformation observed in analogous structures .
Properties
IUPAC Name |
methyl (2Z)-2-(5-bromo-2-oxo-1H-indol-3-ylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4S/c1-11-16(22(30)31-2)18(12-6-4-3-5-7-12)27-21(29)19(32-23(27)25-11)17-14-10-13(24)8-9-15(14)26-20(17)28/h3-10,18H,1-2H3,(H,26,28)/b19-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOYNYMNDRAHLA-ZPHPHTNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=C3C4=C(C=CC(=C4)Br)NC3=O)SC2=N1)C5=CC=CC=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)NC3=O)/SC2=N1)C5=CC=CC=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is procaspase-3 , a key enzyme regulating apoptosis responses. Procaspase-3 is known as the executioner caspase and plays a crucial role in the regulation of cellular apoptotic pathways.
Mode of Action
The compound is designed to activate procaspase-3. By activating this enzyme, the compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for anticancer drug development.
Biochemical Pathways
The compound affects the apoptotic pathways of the cell. These pathways involve a number of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP. By targeting procaspase-3, the compound can influence these pathways and induce apoptosis.
Result of Action
The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23. In particular, it has been found to be three to five times more cytotoxic than PAC-1, the first procaspase-3 activating compound, in these cancer cell lines. It has also been observed to accumulate cells in the S phase and substantially induce late cellular apoptosis.
Biological Activity
The compound (Z)-methyl 2-(5-bromo-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, a class of compounds known for their diverse biological activities. Recent research has highlighted their potential as anticancer agents, antimicrobial agents, and inhibitors of various biological pathways. This article reviews the biological activity of this specific compound, synthesizing findings from multiple studies.
Chemical Structure and Synthesis
The compound's structure features a thiazolo[3,2-a]pyrimidine core with various substituents that may influence its biological activity. The synthesis typically involves multi-component reactions that yield high purity and yield of the desired products. For instance, the synthesis of thiazolo[3,2-a]pyrimidines has been reported to utilize environmentally friendly catalysts and conditions, enhancing their appeal for pharmaceutical applications .
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have shown significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) with low cytotoxicity towards normal cells. For instance, one study reported that a related derivative exhibited cytotoxicity against M-HeLa cells that was twice as effective as the reference drug Sorafenib .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. The compound has demonstrated moderate antibacterial and antifungal activities against various pathogens. Notably, derivatives with specific substitutions at the C5 position have shown enhanced efficacy against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound exhibits potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's. Additionally, it has been noted for its activity against other biological targets involved in inflammation and infection .
Case Studies
- Cytotoxicity Against Cancer Cell Lines
- Antibacterial Efficacy
Data Summary
Scientific Research Applications
Synthesis of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines can be synthesized through various methods, including:
- Oxidation Reactions : A method involving the oxidation of catechols to ortho-quinones using laccase enzymes has been reported. This approach allows for the formation of thiazolo[3,2-a]pyrimidine derivatives with moderate to good yields (35–93%) and has been confirmed through various spectroscopic techniques such as NMR and mass spectrometry .
- Condensation Reactions : The compound can also be synthesized via condensation reactions involving isatin derivatives and dithiocarbazates. This method has shown promise in producing derivatives that exhibit significant biological activity .
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent antitumor properties. For instance, compounds derived from this class have demonstrated significant inhibitory effects against various cancer cell lines, including human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2). The IC50 values for some derivatives ranged from 9.8 to 35.9 µM, which are competitive with established chemotherapeutics like doxorubicin .
Topoisomerase Inhibition
Thiazolo[3,2-a]pyrimidines have been identified as effective topoisomerase II inhibitors. This mechanism is critical for their anticancer activity as topoisomerases are essential enzymes involved in DNA replication and transcription. The planar structure of these compounds facilitates binding to the enzyme's active site, enhancing their efficacy as potential chemotherapeutics .
Antimicrobial Properties
The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has also been explored. Various synthesized compounds have shown moderate antibacterial activity against different strains compared to standard reference drugs. Structural modifications have been linked to enhanced antimicrobial properties, indicating a promising avenue for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo[3,2-a]pyrimidines. Research has indicated that specific modifications to the thiazolo ring or substituents on the phenyl moiety can significantly influence their pharmacological properties:
| Compound Variation | Activity Type | Observed Effects |
|---|---|---|
| Substituted Phenyl | Antitumor | Enhanced potency against cancer cell lines |
| Dithiocarbazate | Antimicrobial | Improved antibacterial activity |
| Alkyl/aryl groups | Topoisomerase Inhibition | Increased binding affinity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key analogs and their differentiating features are summarized below:
Table 1: Structural and Electronic Comparison
Key Structural Differences:
Substituent Effects: Bromo vs. Oxoindolin vs. Benzylidene: The oxoindolin group introduces a fused bicyclic system, enhancing planarity and rigidity relative to monocyclic benzylidenes . Methoxy vs. Methyl Ester: Ethyl esters in analogs improve metabolic stability, while methyl esters in the target compound may reduce steric bulk .
Crystallographic Data :
- Packing and Hydrogen Bonding : Analogs with methoxy groups (e.g., trimethoxy derivative) exhibit C–H···O hydrogen bonds, forming supramolecular chains along crystal axes . The target compound’s bromo and oxoindolin groups may promote alternative packing via halogen bonds or π-π interactions.
- Dihedral Angles : The phenyl ring at position 5 forms dihedral angles of ~80°–85° with the thiazolopyrimidine core in analogs, a trend likely conserved in the target compound .
Table 2: Crystallographic Parameters of Analogs
| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | V (ų) | Z |
|---|---|---|---|---|---|
| Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Monoclinic | P21/n | a=9.323, b=10.170, c=21.862, β=96.33 | 2060.3 | 4 |
| Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | Monoclinic | P21/n | a=7.536, b=18.178, c=16.973, β=94.47 | 2318.1 | 4 |
| Target Compound (Expected) | Monoclinic | P21/n | a≈9.5–10.0, b≈18.0–19.0, c≈17.0–18.0, β≈95°–97° | ~2200 | 4 |
Q & A
Q. What synthetic methodologies are commonly employed for thiazolo[3,2-a]pyrimidine derivatives like this compound?
The synthesis typically involves a multi-step condensation reaction. For example, refluxing a thioxo-tetrahydropyrimidine precursor with a benzaldehyde derivative (e.g., 5-bromo-2-oxoindolin-3-ylidene) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Reaction optimization may include temperature control (e.g., 8–10 hours at reflux) and recrystallization from ethyl acetate/ethanol for purity . Yield improvements can be achieved via Design of Experiments (DoE) or Bayesian optimization to screen reaction parameters systematically .
Q. How is the structural conformation of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Unit cell dimensions : Monoclinic systems (e.g., P2₁/n) with typical cell parameters: a ≈ 7.5–9.3 Å, b ≈ 10.1–18.2 Å, c ≈ 16.9–21.9 Å, β ≈ 94.5–96.3° .
- Dihedral angles : The thiazolopyrimidine core often exhibits puckering (flattened boat conformation), with dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and phenyl rings) .
- Intermolecular interactions : C–H···O hydrogen bonds stabilize crystal packing, forming chains along specific axes .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
Prioritize assays aligned with pyrimidine/thiazole bioactivity:
- Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria.
- Molecular docking : Predict binding affinity to targets like DNA topoisomerases or tubulin .
Advanced Research Questions
Q. How can contradictions in crystallographic data from analogous compounds be resolved?
Discrepancies (e.g., dihedral angles, packing motifs) often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., Br in this compound vs. OMe in analogues) alter π-π stacking and hydrogen-bonding networks .
- Use Hirshfeld surface analysis to quantify intermolecular interactions and compare with derivatives.
- Validate via DFT calculations to assess conformational stability and electronic effects .
Q. What strategies optimize reaction yields while minimizing byproducts?
- Statistical optimization : Apply response surface methodology (RSM) to variables like temperature, solvent ratio, and catalyst loading .
- Flow chemistry : Continuous-flow systems enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
Q. How does the Z-configuration of the exocyclic double bond influence bioactivity?
The Z-configuration is critical for planar molecular geometry, enhancing π-stacking with biological targets. Comparative studies show:
- Z-isomers exhibit higher DNA intercalation potential than E-isomers due to better coplanarity .
- Stereochemical integrity can be confirmed via NOESY NMR or SC-XRD to correlate configuration with activity .
Q. What computational methods predict solubility and bioavailability?
- QSAR models : Train on datasets of thiazolopyrimidine derivatives to estimate logP, aqueous solubility, and Caco-2 permeability.
- Molecular dynamics (MD) simulations : Simulate membrane permeation using lipid bilayer models.
- ADMET prediction tools : Use SwissADME or ADMETLab to forecast pharmacokinetic profiles .
Methodological Notes
- Synthesis Refinement : Replace ethyl esters with methyl groups (as in this compound) may require adjusted reaction times due to steric/electronic differences. Monitor via TLC or HPLC .
- Crystallization Challenges : Bromo substituents may reduce solubility; use mixed solvents (e.g., DCM/hexane) for slow evaporation .
- Bioactivity Validation : Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
